molecular formula C16H16N6O B2929229 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one CAS No. 2319785-75-4

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one

Cat. No. B2929229
CAS RN: 2319785-75-4
M. Wt: 308.345
InChI Key: MUOJIHFPUQGTMN-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a small molecule that has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Potential Antitumor and Antioxidant Agents

Research has focused on the synthesis of new fused and binary 1,3,4‐thiadiazoles, incorporating similar structural motifs, evaluated as potential antitumor and antioxidant agents. These compounds are synthesized through annulations and cyclizations, highlighting the versatility of such chemical frameworks in medicinal chemistry Hamama et al., 2013.

Regiospecific Synthesis for Pharmacological Applications

Another study showcases the regiospecific synthesis of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine, achieved in yields of 35-92% through a one-pot reaction. These compounds, by virtue of their structural complexity and regiospecificity, serve as a foundation for further exploration in pharmacological contexts Katritzky et al., 2003.

Anti-Diabetic and Renoprotective Activity

The synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives, incorporating to pyrazole moiety, has been undertaken to evaluate their antihyperglycemic and renoprotective activities. This study underscores the potential of such compounds in treating diabetes and its renal complications, with three compounds exhibiting remarkable anti-diabetic potency Abeed et al., 2017.

Biological Activity of Heterocyclic Derivatives

Further research involves the synthesis of heterocyclic derivatives from imidazole, examining their biological activity against bacteria. This signifies the broad spectrum of biological applications these compounds can be tailored towards, including antimicrobial properties Saadi, 2018.

Potent IGF-1R Inhibitors for Cancer Therapy

A series of novel, potent quinolinyl-derived imidazo[1,5-a]pyrazine IGF-1R inhibitors demonstrate significant in vitro and in vivo biological activity, including inhibition of tumor cell proliferation and induction of DNA fragmentation. This emphasizes the role of such compounds in cancer therapy Mulvihill et al., 2008.

Synthesis and Evaluation of Anti-Inflammatory Agents

A novel series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. This research demonstrates the potential of such compounds in developing new therapeutic agents for inflammation-related diseases Shankar et al., 2017.

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(10-22-11-19-13-3-1-2-4-14(13)22)21-8-12(9-21)20-15-7-17-5-6-18-15/h1-7,11-12H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOJIHFPUQGTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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